molecular formula C4H6N2OS B2955709 2-Sulfanylideneimidazolidine-1-carbaldehyde CAS No. 954379-26-1

2-Sulfanylideneimidazolidine-1-carbaldehyde

Cat. No.: B2955709
CAS No.: 954379-26-1
M. Wt: 130.17
InChI Key: SEZXDIZHRQESIV-UHFFFAOYSA-N
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Description

2-Sulfanylideneimidazolidine-1-carbaldehyde is a heterocyclic compound with the molecular formula C4H6N2OS It is known for its unique structure, which includes a thioxo group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylideneimidazolidine-1-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylideneimidazolidine-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The imidazolidine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

2-Sulfanylideneimidazolidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-sulfanylideneimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Thioxo-1-imidazolidinecarbaldehyde
  • Imidazole derivatives
  • Indole derivatives

Comparison: 2-Sulfanylideneimidazolidine-1-carbaldehyde is unique due to its thioxo group, which imparts distinct chemical and biological propertiesFor instance, while imidazole derivatives are widely used in pharmaceuticals, this compound’s unique structure offers potential in niche applications such as specialized catalysts and novel therapeutic agents .

Properties

IUPAC Name

2-sulfanylideneimidazolidine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c7-3-6-2-1-5-4(6)8/h3H,1-2H2,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXDIZHRQESIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954379-26-1
Record name 2-sulfanylideneimidazolidine-1-carbaldehyde
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